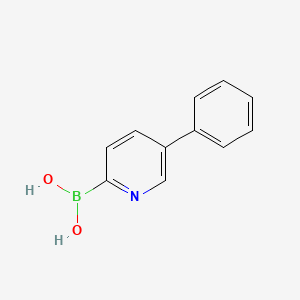

(5-Phenylpyridin-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10BNO2 |

|---|---|

Molecular Weight |

199.02 g/mol |

IUPAC Name |

(5-phenylpyridin-2-yl)boronic acid |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8,14-15H |

InChI Key |

HVUAHPMCYBPPHJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=C(C=C1)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

The Indispensable Contribution of Boronic Acids to Modern Organic Synthesis

Boronic acids, and their derivatives, have become indispensable tools for organic chemists, largely due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.gov These compounds, with the general formula R-B(OH)₂, are typically crystalline solids that are amenable to a wide range of reaction conditions. mdpi.com

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for the synthesis of biaryls, poly-olefins, and styrenes. nih.govnih.gov This palladium-catalyzed reaction between a boronic acid and an organohalide offers a powerful and efficient means of constructing complex molecular architectures from readily available starting materials. nih.gov The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Beyond the Suzuki-Miyaura reaction, boronic acids are employed in a variety of other important transformations, including the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. researchgate.net Their ability to act as Lewis acids and to form reversible covalent bonds with diols is another key feature, which has been exploited in the development of sensors, particularly for carbohydrates, and in drug delivery systems. beilstein-journals.org

The synthesis of boronic acids can be achieved through several methods, including the reaction of organolithium or Grignard reagents with trialkyl borates, or through more modern techniques like the palladium-catalyzed coupling of aryl halides with diboronic acid reagents. nih.govmdpi.com

Table 1: Key Applications of Boronic Acids in Organic Synthesis

| Reaction Type | Description | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with an organohalide. | Forms C-C bonds; high functional group tolerance; mild reaction conditions. |

| Chan-Lam Coupling | Copper-promoted cross-coupling of a boronic acid with an amine or alcohol. | Forms C-N or C-O bonds; often performed under aerobic conditions. |

| Liebeskind-Srogl Coupling | Thiolate-mediated, palladium-catalyzed cross-coupling of a boronic acid with a thioester. | Forms C-C bonds under neutral conditions. |

| Petasis Reaction | A three-component reaction of an amine, a carbonyl compound, and a boronic acid. | Forms α-amino acids and other nitrogen-containing compounds. |

| Saccharide Sensing | Reversible formation of boronate esters with diols. | Enables the detection and quantification of sugars. |

Pyridyl Substituted Boronic Acids: a Gateway to Advanced Catalysis and Synthesis

The incorporation of a pyridine (B92270) ring into the structure of a boronic acid introduces a new dimension of functionality. Pyridyl-substituted boronic acids are of particular interest due to the coordinating ability of the pyridine nitrogen atom, which can bind to metal centers and influence the outcome of catalytic reactions. researchgate.net These compounds serve as crucial building blocks for the synthesis of bipyridine ligands, which are ubiquitous in coordination chemistry and are central to the development of catalysts for a wide range of transformations. mdpi.comresearchgate.net

The position of the boronic acid group on the pyridine ring significantly impacts the compound's stability and reactivity. While 3- and 4-pyridylboronic acids are generally stable and widely used in Suzuki coupling reactions, their 2-pyridyl counterparts are known to be less stable. mdpi.com This instability can present challenges in their synthesis and application, but also offers opportunities for unique reactivity.

The synthesis of bipyridines through the Suzuki coupling of pyridylboronic acids with halopyridines is a well-established method, though it can be hampered by the strong coordination of the bipyridine product to the metal catalyst, leading to decreased catalytic activity. mdpi.comresearchgate.net To overcome this, various catalytic systems with specialized ligands have been developed to enhance reaction efficiency. mdpi.com

Furthermore, the resulting bipyridine ligands, derived from pyridyl-substituted boronic acids, are integral components of metal complexes with interesting photophysical properties. researchgate.netnih.gov These complexes are being investigated for applications in areas such as organic light-emitting diodes (OLEDs) and as photosensitizers. semanticscholar.orgnih.gov The electronic properties of the bipyridine ligand, which can be tuned by the substituents on the pyridine rings, directly influence the energy levels and emission characteristics of the metal complex. nih.gov

The Unique Research Potential of 5 Phenylpyridin 2 Yl Boronic Acid

Development of Efficient Synthetic Routes to the Core Structure

The construction of the 5-phenylpyridin-2-yl core is a critical step in the synthesis of the target boronic acid. Several methods have been developed to achieve this, each with its own advantages and limitations.

Directed ortho-Metalation Approaches in Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgnih.gov In the context of pyridine chemistry, a directing group (DG) on the pyridine ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. This generates a pyridyl anion that can then be trapped with an electrophile, such as a trialkyl borate (B1201080), to introduce a boronic acid or boronic ester group. acs.orgarkat-usa.org

For the synthesis of pyridinylboronic acids, DoM offers a high degree of regiocontrol, which is often difficult to achieve with other methods. acs.org The choice of directing group is crucial for the success of the reaction and can influence both the yield and the position of metalation. Common directing groups for pyridine functionalization include carboxamides, carbamates, and halogens. acs.orgnih.gov One-pot procedures combining DoM, borylation, and subsequent cross-coupling reactions have been developed to streamline the synthesis of complex biaryl systems, avoiding the isolation of potentially unstable pyridylboronic acids. acs.orgnih.gov

Halogen-Boron Exchange Reactions

The halogen-boron exchange reaction is a well-established and reliable method for the preparation of aryl and heteroaryl boronic acids. arkat-usa.org This method typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent to form a pyridylmetal intermediate, which is then quenched with a trialkyl borate. arkat-usa.orgorgsyn.org Subsequent hydrolysis yields the desired boronic acid.

This approach is often considered the most fundamental and cost-effective method for large-scale preparations of pyridinylboronic acids. arkat-usa.org The reactivity of the halopyridine is dependent on the nature of the halogen, with iodides and bromides generally being more reactive than chlorides. arkat-usa.org The reaction conditions, including the choice of organometal, solvent, and temperature, can significantly impact the yield and selectivity of the borylation. arkat-usa.org For instance, a revised procedure for the synthesis of 3-pyridylboronic acid involves the addition of n-butyllithium to a solution of 3-bromopyridine (B30812) and triisopropyl borate at low temperatures. orgsyn.org

C-H Borylation Strategies for Pyridyl Systems

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. acs.org This approach avoids the pre-functionalization required in traditional methods like halogen-metal exchange, thereby reducing the number of synthetic steps and waste generation. acs.orgresearchgate.net Transition metal catalysts, particularly those based on iridium and rhodium, have been instrumental in the development of C-H borylation reactions. arkat-usa.orgresearchgate.net

For pyridyl systems, iridium-catalyzed C-H borylation is a promising method due to its high efficiency and mild reaction conditions. arkat-usa.org The regioselectivity of the borylation is often governed by steric and electronic factors. researchgate.net In the case of 2-phenylpyridine (B120327) and its analogs, iron-catalyzed ortho-selective C-H borylation has been developed as a cost-effective alternative to palladium-catalyzed methods. acs.orgelsevierpure.com This reaction proceeds with good functional group tolerance and can be performed on a gram scale. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. researchgate.netnih.gov In the context of boronic acid synthesis, several strategies can be employed to make the processes more environmentally benign.

One approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby improving atom economy and reducing waste. nih.gov The use of greener solvents, such as ethanol, and alternative energy sources like microwave or infrared irradiation can also contribute to more sustainable synthetic routes. nih.gov For the preparation of boronic acid esters, mechanochemistry, which involves grinding solid reactants together without a solvent, offers a facile and environmentally friendly alternative to traditional methods that often require refluxing in organic solvents. rsc.org Furthermore, the development of catalytic methods, such as the palladium nanoparticle-catalyzed borylation of aryl halides, allows for reactions to be conducted under milder conditions with minimal waste. researchgate.net

Process Optimization and Scalability Considerations for Research Applications

The transition of a synthetic route from a small-scale laboratory procedure to a larger scale suitable for research applications requires careful optimization of reaction parameters. The goal of process optimization is to maximize yield and purity while ensuring safety, cost-effectiveness, and reproducibility.

Key parameters that are often optimized include reaction temperature, concentration, catalyst loading, and reaction time. For the synthesis of pyridylboronic acids, controlling the temperature during halogen-metal exchange is critical to prevent side reactions. orgsyn.org In C-H borylation reactions, the choice of ligand for the metal catalyst can significantly influence the efficiency and selectivity of the transformation. nih.gov

Cross-Coupling Reactions

This compound is a versatile coupling partner in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound serves as an effective nucleophilic partner. It readily couples with a wide range of aryl and heteroaryl halides, as well as other electrophiles like triflates. These reactions are typically catalyzed by palladium complexes and proceed in the presence of a base. The reaction's efficiency can be influenced by the electronic and steric nature of the electrophile. For instance, electron-deficient aryl halides often exhibit higher reactivity.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

| Electrophile | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(4-Methoxyphenyl)-5-phenylpyridine | Not specified |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 2-(4-Nitrophenyl)-5-phenylpyridine | Not specified |

| 2-Bromothiophene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 5-Phenyl-2-(thiophen-2-yl)pyridine | Not specified |

Ligand-Enabled Palladium-Catalyzed Coupling Dynamics Involving this compound

The choice of ligand coordinated to the palladium catalyst plays a critical role in the outcome of the Suzuki-Miyaura coupling. Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For challenging substrates, such as sterically hindered or electron-rich aryl halides, the use of bulky and electron-rich phosphine (B1218219) ligands, like SPhos or XPhos, can significantly improve reaction yields and rates. These ligands stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle. While specific studies on ligand effects for this compound are not extensively detailed, the general principles of ligand-enabled catalysis are directly applicable.

Alternative Metal-Catalyzed Cross-Couplings (e.g., Nickel, Copper)

While palladium is the most common catalyst for Suzuki-type reactions, nickel and copper catalysts have emerged as viable and often more cost-effective alternatives.

Nickel-Catalyzed Couplings: Nickel catalysts can be particularly effective for the cross-coupling of arylboronic acids with a variety of electrophiles, including phenols and their derivatives. These reactions often proceed under different conditions than their palladium-catalyzed counterparts and can exhibit unique reactivity patterns. For instance, nickel catalysis has been successfully employed for the coupling of heteroaromatic boronic acids, which can sometimes be challenging substrates in palladium-catalyzed systems.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, are particularly useful for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. This compound can, in principle, be utilized in such reactions to form N- or O-arylated products. Copper catalysis can also promote the homocoupling of boronic acids, which is an important consideration in designing selective cross-coupling reactions.

Non-Coupling Reactions

Beyond its role in cross-coupling, the this compound scaffold can undergo various other transformations, allowing for further molecular diversification.

Chemo- and Regioselective Functionalization of this compound

The presence of two distinct aromatic rings and a boronic acid group offers multiple sites for selective functionalization. The pyridine ring, being relatively electron-deficient, can be susceptible to nucleophilic attack or modification. Conversely, the phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents would govern the regioselectivity of such transformations. For instance, electrophilic attack on the phenyl ring would likely be directed to the ortho and para positions relative to the pyridine substituent.

Transformations Involving the Boronic Acid Moiety Beyond Coupling

The boronic acid functional group itself is a versatile handle for various chemical transformations beyond its use in cross-coupling reactions.

Table 2: Potential Transformations of the Boronic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | H₂O₂, NaOH | Phenol |

| Protodeboronation | H₂O or acid | Hydrogen (removal of boronic acid) |

| Halodeboronation | I₂, K₂CO₃ | Iodide |

| Amination | Hydroxylamine-O-sulfonic acid | Amine |

These transformations allow for the introduction of a variety of functional groups at the 2-position of the 5-phenylpyridine core, further highlighting the synthetic utility of this compound as a versatile synthetic intermediate.

Reaction Kinetics and Thermodynamic Studies

Currently, there are no specific experimental data tables detailing the reaction kinetics or thermodynamic properties of this compound in the scientific literature. Research in this area would typically involve determining rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction for its various transformations, for instance, in Suzuki-Miyaura coupling reactions or its interactions with diols.

For illustrative purposes, a hypothetical data table for a kinetic study on the reaction of this compound with a generic aryl halide is presented below. It is crucial to understand that this data is purely exemplary and not based on actual experimental results.

Hypothetical Kinetic Data for the Reaction of this compound

| Entry | Reactant Concentration (mol/L) | Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (mol/L·s⁻¹) |

| 1 | 0.1 | 1 | 80 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 1 | 80 | 2.5 x 10⁻⁴ |

| 3 | 0.1 | 2 | 80 | 2.3 x 10⁻⁴ |

| 4 | 0.1 | 1 | 100 | 4.8 x 10⁻⁴ |

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for boronic acids often employs a combination of spectroscopic techniques and computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly ¹¹B NMR, are invaluable for tracking the boron-containing species throughout a reaction. Infrared (IR) spectroscopy can provide insights into the bonding changes, while UV-Vis spectroscopy can be used to monitor the progress of reactions involving chromophoric species.

Computational chemistry, using methods like Density Functional Theory (DFT), offers a powerful tool to investigate reaction mechanisms at a molecular level. These studies can model transition states, calculate activation barriers, and predict reaction pathways, providing a theoretical framework to complement experimental findings.

A comprehensive study on this compound would involve these techniques to understand the elementary steps of its reactions, including transmetalation, oxidative addition, and reductive elimination in the context of cross-coupling reactions.

Catalytic Applications of 5 Phenylpyridin 2 Yl Boronic Acid and Its Derivatives

Ligand Design and Coordination Chemistry Based on (5-Phenylpyridin-2-yl)boronic acid Scaffolds

The phenylpyridine framework is a well-established structural motif in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The introduction of a boronic acid group at the 2-position of the pyridine (B92270) ring offers a reactive handle for further functionalization, paving the way for the design of novel ligands with tailored electronic and steric properties.

Chiral Ligand Scaffolds Derived from this compound

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The this compound scaffold can be envisioned as a precursor to a range of chiral ligands. The boronic acid group can be converted into various other functional groups, or it can be used to attach chiral auxiliaries. For instance, the boronic acid could be reacted with chiral diols to form chiral boronate esters. These modified ligands could then be coordinated to metal centers to create chiral catalysts. The synthesis of P-chiral phosphine (B1218219) ligands, for example, often involves the use of phosphine-boranes as intermediates. nih.gov

The design of such ligands often follows principles like C2 symmetry, which has proven effective in many asymmetric catalytic reactions. researchgate.net While direct synthesis of chiral ligands from this compound is not yet reported, the structural similarity to bipyridine and other nitrogen-containing heterocycles used in successful chiral ligands suggests this is a promising area for future research.

Metal-Ligand Complex Formation and Structural Characterization

The nitrogen atom of the pyridine ring in this compound is a potent coordination site for transition metals. acs.org The formation of metal-ligand complexes is a fundamental step in the creation of catalysts. The resulting complexes can exhibit a range of geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. mdpi.commdpi.com

Below is a table of representative metal complexes formed with ligands containing pyridine or boronic acid functionalities, illustrating the diversity of possible structures.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Co(II) | Carboxylatophenylboronic acid & 4,4'-bipyridine | Monoclinic | researchgate.net |

| Pd(II) | Pyridine-based | Square Planar | researchgate.net |

| Cd(II) | 5-bromonicotinic acid | - | rsc.org |

| Pb(II) | 1,10-phenanthroline derivate | 1D chain | d-nb.info |

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Derivatives of this compound are poised to be valuable in this domain.

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Diels-Alder)

Asymmetric hydrogenation is a key technology for producing chiral molecules, particularly for the pharmaceutical and agrochemical industries. nih.gov Chiral phosphine ligands are often employed in these reactions. nih.gov Chiral ligands derived from this compound, as discussed in section 4.1.1, could potentially be used in asymmetric hydrogenation of various substrates like ketones and imines. mdpi.comresearchgate.net The electronic properties of the phenylpyridine backbone could influence the activity and enantioselectivity of the catalyst.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. mdpi.com Lewis acid catalysts are often used to accelerate these reactions and control their stereoselectivity. researchgate.net Boron-based Lewis acids have been shown to be effective in templating Diels-Alder reactions. researchgate.net It is conceivable that chiral derivatives of this compound could act as chiral Lewis acid catalysts for asymmetric Diels-Alder reactions. researchgate.netmdpi.com

C-C, C-N, C-O Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most important reactions in modern organic synthesis. researchgate.netnih.govyoutube.com this compound is a direct participant in such reactions, providing the phenylpyridine moiety to the final product. researchgate.netclaremont.edu The pyridine nitrogen can also influence the catalytic cycle, potentially leading to improved catalyst performance. researchgate.netnih.gov

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is also crucial in the synthesis of many biologically active molecules. The Chan-Evans-Lam coupling reaction utilizes boronic acids for the formation of C-N and C-O bonds, often catalyzed by copper complexes. mdpi.com Derivatives of this compound could serve as substrates in these reactions, and the pyridine unit could again play a role in modulating the catalytic activity. researchgate.net

The following table summarizes the yields of various cross-coupling reactions using phenylboronic acid and different aryl halides with a heterogeneous copper catalyst.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | Biphenyl | 98 |

| 2 | Bromobenzene | Biphenyl | 95 |

| 3 | Chlorobenzene | Biphenyl | 90 |

| 4 | 4-Iodotoluene | 4-Methylbiphenyl | 96 |

| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 93 |

| Data adapted from a study on a recyclable heterogeneous copper catalyst. |

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. This compound and its derivatives can be immobilized on solid supports to create such catalysts. researchgate.netmdpi.com

For example, the boronic acid functionality can be used to anchor the molecule to a polymer support. nih.gov Alternatively, the phenylpyridine unit could be integrated into a larger polymeric structure. These supported catalysts could then be used in various reactions, such as Suzuki-Miyaura couplings or hydrogenations, with the benefit of easy recovery and reuse. The development of metal-organic frameworks (MOFs) using boronic acid-functionalized ligands is another promising avenue for creating robust heterogeneous catalysts. researchgate.netrsc.orgnih.gov

Organocatalysis and Enzyme Mimicry Utilizing Boronic Acid Features

The unique electronic properties of the boron atom in boronic acids, characterized by a vacant p-orbital, render them effective Lewis acids. This feature is central to their application in organocatalysis, where they can activate substrates and facilitate a variety of organic transformations. bldpharm.comnih.gov Furthermore, the ability of boronic acids to form reversible covalent bonds with diols and other functional groups has been exploited in the design of enzyme mimics and inhibitors. nih.gov

Boronic acids can catalyze reactions by activating carbonyl compounds, promoting condensation reactions, and facilitating cycloadditions. bldpharm.comnih.gov Their utility extends to acting as templates to organize reactants, thereby controlling the stereochemical outcome of a reaction. nih.gov

In the realm of enzyme mimicry, boronic acids have been incorporated into larger molecular scaffolds or even proteins to create "designer enzymes." princeton.edumdpi.comambeed.com These artificial enzymes can catalyze reactions not seen in nature. Boronic acids are also recognized for their ability to inhibit certain enzymes, such as β-lactamases, by mimicking the transition state of the natural substrate. sigmaaldrich.com

While no specific studies on the organocatalytic or enzyme mimicry applications of this compound are available, its structural features—a phenylpyridine core linked to a boronic acid group—suggest potential for such activities. The pyridine nitrogen could participate in catalysis, potentially in a cooperative manner with the boronic acid moiety.

Illustrative Examples of Organocatalysis with Boronic Acid Derivatives

To illustrate the catalytic potential, the following table summarizes findings for other boronic acid derivatives in organocatalytic reactions.

| Catalyst | Reaction Type | Substrates | Product | Key Findings | Reference |

| Arylboronic acids | Aldol Reaction | Pyruvic acids and aldehydes | Isotetronic acids | Effective at 5 mol% loading in water, demonstrating green chemistry principles. | nih.gov |

| Phenylboronic acid with a benzimidazole (B57391) moiety | Aldol Reaction | Hydroxyacetone and aldehydes | syn-Diols | The benzimidazole group is crucial for catalytic activity, acting as a hydrogen bond donor. | nih.gov |

| Thioether-substituted biphenylboronic acid | Amidation | Carboxylic acids and poorly nucleophilic amines (e.g., anilines) | Amides | Demonstrates high efficiency for challenging substrates where other boronic acids show low reactivity. | |

| Polystyrene-supported boronic acid | Amidation | Phenylacetic acid and benzylamine | N-Benzyl-2-phenylacetamide | The catalyst is recoverable and reusable, highlighting an advantage for sustainable processes. |

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures Employing (5-Phenylpyridin-2-yl)boronic acid

The primary application of arylboronic acids lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. researchgate.netnih.gov this compound is an ideal candidate for such transformations. The boronic acid moiety can readily couple with a variety of organic halides or triflates, enabling the introduction of the 5-phenylpyridin-2-yl fragment into larger, more complex molecules.

The presence of the pyridine (B92270) ring offers an additional site for functionalization. The nitrogen atom can act as a ligand for metal catalysts or be protonated or alkylated, modulating the electronic properties of the molecule. This dual reactivity allows for sequential, regioselective modifications, providing a pathway to intricate, three-dimensional architectures that are of interest in materials science and medicinal chemistry.

A hypothetical synthetic route illustrating this potential is the coupling of this compound with a halogenated aromatic compound, followed by a subsequent reaction at the pyridine nitrogen. This stepwise approach allows for the controlled assembly of complex, polycyclic aromatic systems.

Strategic Use in Total Synthesis of Natural Products and Bioactive Molecules

While the direct use of this compound in the total synthesis of a specific natural product is not prominently documented, its structural motifs are present in numerous biologically active compounds. nih.govrsc.orgnih.gov The phenylpyridine core is a key feature in various pharmaceuticals and natural products exhibiting a range of biological activities.

Table 1: Potential Bioactive Scaffolds Accessible through this compound

| Target Scaffold | Potential Biological Activity | Synthetic Strategy |

| Poly-aryl systems | Anticancer, Antiviral | Sequential Suzuki-Miyaura couplings |

| Substituted Pyridines | Agrochemical, Pharmaceutical | Suzuki-Miyaura coupling followed by pyridine functionalization |

| Biaryl-heterocycles | Enzyme inhibition, Receptor antagonism | Convergent synthesis using Suzuki-Miyaura coupling |

This table represents potential applications based on the known bioactivity of related structures and is for illustrative purposes.

Accessing Novel Heterocyclic Scaffolds and Core Structures

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel heterocyclic scaffolds. The phenylpyridine unit can be further elaborated through various cyclization reactions. For instance, functional groups on the phenyl ring could react with the pyridine nitrogen or adjacent positions to form fused polycyclic systems.

Furthermore, the boronic acid itself can participate in reactions beyond cross-coupling. For example, it can be used in the Petasis-borono-Mannich reaction, a multicomponent reaction that forms α-amino acids. chemicalbook.com Additionally, the boronic acid can be converted to other functional groups, such as halides or amines, providing further avenues for synthetic diversification and the creation of new heterocyclic cores. wikipedia.org

Multicomponent Reactions Featuring this compound as a Key Component

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govbeilstein-journals.org Boronic acids are known to participate in several MCRs, most notably the Petasis reaction. chemicalbook.com

In a hypothetical Petasis reaction, this compound could react with an amine and an α-keto acid to generate a novel α-amino acid bearing the 5-phenylpyridin-2-yl substituent. Such amino acids could then be incorporated into peptides or used as building blocks for other complex molecules. The ability to rapidly generate molecular complexity from simple starting materials makes MCRs a powerful tool in drug discovery and combinatorial chemistry. nih.govnih.gov

While specific examples featuring this compound in MCRs are not readily found in the literature, its structural similarity to other reactive boronic acids suggests its potential utility in this area.

Integration of 5 Phenylpyridin 2 Yl Boronic Acid in Materials Science

Polymer Synthesis and Functional Materials

The primary application of (5-Phenylpyridin-2-yl)boronic acid in materials science is as a monomer for the synthesis of advanced polymers. The boronic acid moiety, -B(OH)₂, is exceptionally useful in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction provides a powerful and versatile method for forming carbon-carbon bonds, enabling the creation of precisely defined polymer backbones. nih.gov

In a typical Suzuki-Miyaura polymerization, this compound can be reacted with a dihalogenated aromatic comonomer in the presence of a palladium catalyst. This process allows for the systematic construction of polymers where the phenylpyridine unit is a key repeating element, imparting its specific electronic and structural properties to the entire macromolecule.

Table 1: Illustrative Suzuki-Miyaura Polymerization Scheme

| Reactant 1 (Monomer A) | Reactant 2 (Monomer B) | Catalyst/Base | Resulting Polymer Structure |

|---|---|---|---|

| This compound | Dihaloaryl Compound (e.g., dibromofluorene) | Pd(PPh₃)₄ / Na₂CO₃ | Alternating copolymer containing phenylpyridine and fluorene (B118485) units |

Conjugated Polymers for Organic Electronics

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure gives them semiconductor properties, making them central to the field of organic electronics. nih.gov The synthesis of these polymers frequently relies on the Suzuki coupling reaction, for which aryl boronic acids are essential reagents. nih.gov

This compound is a particularly promising monomer for this application. The integrated phenylpyridine unit is a well-established building block for materials used in organic light-emitting diodes (OLEDs), often serving as an electron-transporting or emissive component. researchgate.net By polymerizing this monomer, it is possible to create conjugated polymers with tailored optoelectronic properties. For instance, incorporating this compound into a polymer backbone could lead to materials with high electron affinity and blue-light emission, characteristics that are highly sought after for display and lighting technologies. boronmolecular.comboronmolecular.com Research on related pyrenylpyridine emitters, synthesized via Suzuki coupling, has shown their potential in producing efficient, sky-blue OLEDs, highlighting the promise of this molecular strategy. researchgate.net

Self-Healing Polymers and Supramolecular Assemblies

The boronic acid group possesses a unique chemical reactivity that extends beyond its use in polymerization. Boronic acids can form reversible covalent bonds, known as boronic esters, with diol-containing molecules (compounds with two hydroxyl groups). nih.govrsc.org This dynamic interaction is the foundation for creating self-healing materials and adaptive supramolecular structures. rsc.orgnih.gov

When a polymer is functionalized with boronic acid groups, such as those from this compound, it can be cross-linked using a diol-containing polymer or small molecule. If the resulting material is damaged, the reversible nature of the boronic ester bonds allows them to break and reform, enabling the polymer network to autonomously repair the damaged area. nih.govsci-hub.se This process can be triggered by stimuli like water or changes in pH. nih.gov

While specific research on this compound in this context is nascent, its boronic acid moiety makes it a prime candidate for developing such systems. The phenylpyridine unit could further contribute to the material's properties by facilitating non-covalent interactions like π-π stacking, which can enhance the mechanical robustness and stability of the self-healing network or supramolecular assembly. mdpi.commdpi.com

Smart Materials and Stimuli-Responsive Systems

"Smart" materials are designed to change their properties in response to external stimuli. rsc.org Phenylboronic acid (PBA)-containing polymers are a major class of such materials, known for their responsiveness to changes in pH and the presence of specific biomolecules like sugars (which are diols). rsc.orgnih.gov

The responsiveness of the boronic acid group stems from its equilibrium between a neutral, trigonal state and a charged, tetrahedral state. This equilibrium is highly sensitive to pH. nih.gov Furthermore, the binding of diols to the boronic acid is a pH-dependent reversible process. rsc.org This behavior allows polymers containing this compound to be designed as sensors or actuators. For example, a hydrogel made from such a polymer could swell or shrink in response to changes in glucose concentration or pH, a property with potential applications in regulated drug delivery. mdpi.comnih.govresearchgate.net The nitrogen atom in the pyridine (B92270) ring of the this compound monomer could also influence the pKa of the boronic acid, potentially allowing for fine-tuning of the material's pH response range. sci-hub.se

Table 2: Stimuli-Response Mechanism of Boronic Acid Moieties

| Stimulus | Chemical Mechanism | Resulting Material Response |

|---|---|---|

| Increase in pH | Shift in equilibrium from neutral trigonal boronic acid to charged tetrahedral boronate | Change in polymer solubility, swelling of hydrogels |

| Presence of Diols (e.g., glucose) | Formation of reversible boronic ester bonds | Cross-linking of polymer chains, formation or dissolution of gels |

Advanced Functional Coatings and Surfaces Derived from this compound

The unique binding properties of boronic acids make them ideal for creating functionalized surfaces and coatings. bath.ac.uk Materials incorporating this compound can be used to modify surfaces to create sensors, biocompatible coatings, or platforms for molecular recognition.

One approach involves grafting polymers made from this monomer onto a substrate, imparting the phenylpyridine's electronic properties and the boronic acid's responsive nature to the surface. Another strategy is to create coatings from materials that have boronic acid groups available for further reactions. These surfaces can then be used to selectively capture diol-containing molecules, such as specific carbohydrates or glycoproteins, a principle used in developing biosensors and separation media. bath.ac.uk The phenylpyridine component could add valuable optical properties, such as fluorescence, allowing for the development of surfaces that signal the binding of a target molecule through a change in light emission.

Advanced Derivatization and Functionalization Strategies of 5 Phenylpyridin 2 Yl Boronic Acid

Site-Selective Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of (5-phenylpyridin-2-yl)boronic acid offers multiple sites for functionalization, with the nitrogen atom significantly influencing the regioselectivity of these reactions.

C-H Activation:

Transition-metal-catalyzed C-H activation is a powerful tool for introducing new functional groups onto the pyridine ring. rsc.org The nitrogen atom can direct the metal catalyst to specific C-H bonds, typically those in the ortho position. rsc.org For instance, palladium-catalyzed C-H activation enables the introduction of aryl, alkyl, and other functional groups. rsc.org The reaction mechanism often involves the formation of a palladacycle intermediate, which then undergoes further reaction. rsc.org Studies on 2-phenylpyridine (B120327) have shown that the C-H activation step can be influenced by the choice of catalyst and reaction conditions. nih.govresearchgate.net

Halogenation:

Halogenation of the pyridine ring provides valuable intermediates for further cross-coupling reactions. Selective halogenation can be achieved using various reagents and conditions. For example, bromination and iodination of pyridine derivatives can be accomplished using phosphine (B1218219) reagents in the presence of a lithium halide and triflic acid. nih.gov The choice of halogenating agent and reaction conditions can be tuned to achieve regioselectivity. For instance, treatment of a pyridine derivative with N-bromosuccinimide or N-chlorosuccinimide can lead to the introduction of a bromine or chlorine atom at a specific position. acs.org

Nitration:

Direct nitration of the pyridine ring is generally challenging due to the electron-deficient nature of the ring. However, methods have been developed to achieve this transformation. youtube.com For instance, nitration can be carried out using a mixture of nitric acid and sulfuric acid at elevated temperatures. youtube.com Another approach involves the use of nitrating agents like nitro-saccharin in the presence of a Lewis acid. youtube.com Recent advancements have shown that meta-nitration of 2-phenylpyridine derivatives can be achieved through an oxazino azine intermediate. acs.org

Amination:

The introduction of amino groups onto the pyridine ring can be achieved through copper-catalyzed amination reactions. lookchem.com This method allows for the efficient synthesis of various aminopyridine derivatives using aqueous ammonia (B1221849) under mild conditions. lookchem.com The reaction is tolerant of various functional groups on the pyridine ring. lookchem.com

Table 1: Examples of Site-Selective Functionalization of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| C-H Arylation | Pd(OAc)₂, [Ph₂I]BF₄, AcOH, 100 °C | 2-(Biphenyl-2-yl)-5-phenylpyridine | nih.gov |

| Bromination | Phosphine I, LiBr, TfOH | 2-Bromo-5-phenylpyridine (B12136) | nih.gov |

| Nitration | HNO₃, H₂SO₄, 110 °C | 5-Nitro-2-phenylpyridine | youtube.comsigmaaldrich.com |

| Amination | Cu₂O, aq. NH₃, 60 °C | 2-Amino-5-phenylpyridine | lookchem.comnih.gov |

Modifications at the Phenyl Moiety

The phenyl ring of this compound can also be functionalized to introduce additional diversity into the molecule.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, can be performed on the phenyl ring. The directing effects of the pyridine substituent will influence the position of substitution. For instance, nitration of 2-phenylpyridine derivatives can be achieved using nitrating agents, leading to the introduction of a nitro group on the phenyl ring. nih.gov

Cross-Coupling Reactions:

If a leaving group, such as a halogen, is present on the phenyl ring, further modifications can be made through cross-coupling reactions. For example, a bromo-substituted phenyl ring can undergo Suzuki-Miyaura coupling with another boronic acid to form a biaryl system. nih.gov

Table 2: Examples of Modifications at the Phenyl Moiety

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference(s) |

| Nitration | 2-Phenylpyridine derivative | Nitrating agent | 2-(Nitrophenyl)pyridine derivative | nih.gov |

| Suzuki Coupling | 4'-(5-Bromopyridin-2-yl)biphenyl | Phenylboronic acid, Pd catalyst | 4'-(5-(Terphenyl-4-yl)pyridin-2-yl)biphenyl | nih.gov |

Boronic Acid Protection and Deprotection Methodologies in Complex Syntheses

In multi-step syntheses, the boronic acid group often needs to be protected to prevent unwanted side reactions. google.com The choice of protecting group is crucial and depends on the stability required for subsequent reaction conditions. chem-station.com

Common Protecting Groups:

Pinacol (B44631) Esters: These are the most widely used protecting groups for boronic acids due to their stability to a range of reaction conditions, including column chromatography. chem-station.com They can be readily formed by reacting the boronic acid with pinacol. nih.gov

MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are highly stable, crystalline solids that are resistant to hydrolysis, oxidation, and reduction. nih.govresearchgate.netnih.gov They are particularly useful for the slow release of the boronic acid under specific cross-coupling conditions. nih.gov

Trifluoroborate Salts: These salts offer an alternative to boronic esters and exhibit good stability. chem-station.com

Deprotection Strategies:

The removal of the protecting group is typically achieved under mild conditions.

Pinacol Esters: Deprotection can be achieved by hydrolysis, often under acidic conditions with heating. chem-station.com Alternatively, transesterification with phenylboronic acid or treatment with sodium periodate (B1199274) can be used. chem-station.com A two-step deprotection via a diethanolamine-protected intermediate has also been developed. vt.edu

MIDA Esters: These are easily deprotected by basic hydrolysis. chem-station.com

Trifluoroborate Salts: These can be hydrolyzed under aqueous acidic or basic conditions.

Table 3: Common Boronic Acid Protecting Groups and Deprotection Conditions

| Protecting Group | Structure | Deprotection Conditions | Reference(s) |

| Pinacol Ester | Cyclic boronate ester with pinacol | Acidic hydrolysis, NaIO₄, or phenylboronic acid | chem-station.com |

| MIDA Ester | N-methyliminodiacetic acid boronate | Basic hydrolysis | chem-station.comnih.gov |

| Trifluoroborate Salt | R-BF₃K | Aqueous acid or base | chem-station.com |

Synthesis of Boronic Esters and Other Boronates for Specific Applications

The conversion of this compound into its corresponding boronic esters or other boronates is a key strategy to enhance its stability, solubility, and reactivity for specific applications. wiley-vch.de

Pinacol Esters:

The synthesis of the pinacol ester of this compound is commonly achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water. Alternatively, palladium-catalyzed cross-coupling of 2-bromo-5-phenylpyridine with bis(pinacolato)diboron (B136004) (B₂pin₂) provides a direct route to the pinacol boronate. nih.gov

MIDA Boronates:

The synthesis of 2-pyridyl MIDA boronates can be achieved through the reaction of the corresponding 2-bromopyridine (B144113) with a boronating agent followed by treatment with MIDA. nih.govnih.gov These air-stable crystalline solids serve as excellent surrogates for the often-unstable 2-pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions. nih.govthieme-connect.comsigmaaldrich.com

Other Boronates:

Other diols can be used to form different boronic esters with varying stabilities and reactivities. For example, boronic esters derived from diethanolamine (B148213) can be used as intermediates in deprotection strategies. vt.edu The choice of diol can be tailored to fine-tune the properties of the boronate for a specific synthetic purpose.

Table 4: Synthesis of Boronic Esters and Other Boronates

| Boronate Type | Synthetic Method | Key Features | Reference(s) |

| Pinacol Ester | Reaction with pinacol or Pd-catalyzed borylation | Stable, easily purified, widely used in cross-coupling | nih.govresearchgate.net |

| MIDA Boronate | Reaction with MIDA ligand | Highly stable, crystalline, slow release of boronic acid | nih.govresearchgate.netnih.gov |

| Diethanolamine Boronate | Reaction with diethanolamine | Intermediate in deprotection protocols | vt.edu |

Computational and Theoretical Investigations of 5 Phenylpyridin 2 Yl Boronic Acid

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of (5-Phenylpyridin-2-yl)boronic acid. While specific studies on this exact molecule are not widely published, the principles can be extrapolated from research on similar compounds like phenylboronic acid (PBA).

In phenylboronic acid, the boron atom is sp² hybridized, resulting in a planar geometry for the B(OH)₂ group. mdpi.com This hybridization leaves a vacant p orbital on the boron atom, oriented perpendicular to the molecular plane. mdpi.com This empty p orbital is a key feature, acting as a Lewis acid and influencing the molecule's electronic properties. The phenyl ring's delocalized π electrons can interact with this vacant orbital, allowing for potential intramolecular electron transfer processes. mdpi.com

For this compound, a similar situation exists. The molecule consists of a pyridine (B92270) ring and a phenyl ring attached to a boronic acid group. The nitrogen atom in the pyridine ring introduces a significant perturbation to the electronic structure compared to a simple phenyl ring. Quantum mechanical calculations would elucidate the extent of π-conjugation across the bi-aryl system and the degree of electron delocalization between the rings and the boronic acid moiety. These calculations can also determine key geometric parameters.

Table 1: Representative Calculated Geometric Parameters for Phenylboronic Acid

| Parameter | Bond Length (Å) | Bond Angle (°) |

| B-C | 1.565(3) researchgate.net | |

| B-O | 1.371(7) researchgate.net | O-B-O |

| C-C (phenyl avg.) | 1.394(11) researchgate.net |

Note: Data is for phenylboronic acid and serves as an illustrative example. Actual values for this compound would require specific calculations.

DFT Calculations for Reaction Pathway Prediction and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the mechanisms and energetics of chemical reactions. For this compound, DFT calculations are particularly useful for understanding its role in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction.

DFT can be employed to map the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. researchgate.net This allows researchers to understand the step-by-step mechanism of, for example, the transmetalation step where the organic group is transferred from boron to a transition metal catalyst.

By calculating the free energy profile, one can predict the feasibility of a proposed reaction mechanism and identify the rate-determining step. researchgate.net For instance, in a Suzuki-Miyaura coupling, DFT could be used to compare different potential pathways, such as those involving different ligands on the metal catalyst or the influence of the solvent. The calculations would provide the activation energies for each step, helping to rationalize experimental observations and guide the optimization of reaction conditions.

Table 2: Illustrative DFT-Calculated Energy Profile for a Catalytic Reaction Step

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +15.8 |

| Intermediate | -2.1 |

| Product Complex | -10.5 |

| Products | +1.3 |

Note: This table represents a hypothetical energy profile for a single step in a catalytic cycle and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.comfau.de For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding its interactions with its environment.

Furthermore, MD simulations can model the intermolecular interactions between this compound and solvent molecules or a biological target like an enzyme. fau.demdpi.com These simulations can detail the formation and dynamics of hydrogen bonds between the boronic acid's hydroxyl groups and surrounding water molecules or amino acid residues in a protein's active site. nih.gov Understanding these interactions is vital for applications in drug design and materials science. mdpi.comnih.gov

Table 3: Example Output from a Conformational Analysis of a Bi-aryl Compound

| Conformational State | Dihedral Angle Range (°) | Population (%) | Relative Energy (kcal/mol) |

| Planar | -15 to +15 | 15 | 1.2 |

| Twisted | ±(15 to 60) | 70 | 0.0 |

| Perpendicular | ±(60 to 90) | 15 | 2.5 |

Note: This data is hypothetical and illustrates the type of information that can be obtained from MD simulations for a bi-aryl system.

Computational Design of Novel Derivatives and Analogues

Computational methods are increasingly used in the rational design of new molecules with tailored properties. mdpi.comnih.gov Starting with the scaffold of this compound, computational techniques can be used to design novel derivatives and analogues for specific applications.

For example, in drug discovery, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. This allows for the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing. researchgate.netrsc.org

By systematically modifying the substituents on the phenyl and pyridine rings, one can tune the electronic properties, solubility, and binding affinity of the molecule. For instance, adding electron-donating or electron-withdrawing groups can alter the reactivity of the boronic acid in cross-coupling reactions or its binding affinity to a target protein. nih.gov Computational docking can then be used to predict how these new analogues will bind to a specific receptor, providing a rational basis for their design. mdpi.comrsc.org

Emerging Research Frontiers and Future Directions for 5 Phenylpyridin 2 Yl Boronic Acid Research

Interdisciplinary Applications and Synergies in Chemical Sciences

(5-Phenylpyridin-2-yl)boronic acid and its derivatives are poised to make a substantial impact across various disciplines within the chemical sciences, most notably in medicinal chemistry and materials science. The inherent reactivity of the boronic acid group, coupled with the electronic properties of the phenylpyridine scaffold, makes it a valuable building block for the synthesis of complex organic molecules. nih.govnih.gov

In the realm of medicinal chemistry , this compound serves as a crucial intermediate in the development of new therapeutic agents. nih.gov The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, frequently employs boronic acids like this compound to construct intricate molecular architectures. nih.gov For instance, boronate-containing diarylpyrimidine derivatives have been synthesized and identified as novel non-nucleoside reverse transcriptase inhibitors for HIV-1, highlighting the potential of such scaffolds in antiviral drug development. nih.gov Furthermore, the synthesis of novel arylpiperazine derivatives from related starting materials for use as potential androgen receptor (AR) antagonists in the treatment of prostate cancer showcases another promising avenue for the application of phenylpyridine-based boronic acids. nih.gov

Beyond traditional drug discovery, there is a growing interest in the use of phenylboronic acids in the creation of fluorescent probes for bioanalytical applications. researchgate.netmdpi.comnih.govnih.govnih.govrsc.orgmdpi.com These probes can be designed to interact with specific biological targets, with the boronic acid moiety acting as a recognition element. The interaction can lead to a change in fluorescence, enabling the detection and quantification of biomolecules. nih.govmdpi.com The phenylpyridine structure within this compound could be functionalized with fluorophores to develop novel sensors for various biological analytes.

The application of phenylboronic acids also extends to drug delivery systems . researchgate.netmdpi.com Polymeric nanomaterials decorated with phenylboronic acid have been explored for their ability to interact with biological molecules like glucose and sialic acid, opening up possibilities for targeted drug delivery and the development of biosensors. researchgate.net

Sustainable Chemistry and Environmental Impact Considerations

The increasing focus on green chemistry necessitates a thorough evaluation of the environmental footprint of widely used chemical compounds. For this compound, a key consideration is its stability and degradation pathway. A well-documented reaction of arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond by a proton source. wikipedia.orgnih.goved.ac.ukorganic-chemistry.orgnih.gov This process can be an undesired side reaction in synthetic applications, leading to the formation of the corresponding deborylated arene (in this case, 5-phenylpyridine). wikipedia.org

The rate of protodeboronation is highly dependent on factors such as pH and the electronic nature of the aryl group. nih.gov For heteroaromatic boronic acids like this compound, the presence of the basic nitrogen atom can influence the reaction mechanism, potentially proceeding through a zwitterionic intermediate. wikipedia.org Understanding the kinetics and mechanisms of protodeboronation is crucial for optimizing reaction conditions to minimize this side reaction and for assessing the environmental fate of the compound.

From a sustainability perspective, the ultimate degradation product of boronic acids is boric acid, which is generally considered a "green" and non-toxic compound. nih.govmdpi.com This contrasts with other organometallic reagents that can leave behind more environmentally harmful byproducts. However, some arylboronic acids have been identified as potentially genotoxic impurities in active pharmaceutical ingredients (APIs), necessitating careful control of their residual levels in final products.

Future research in this area should focus on the development of green synthesis methods for this compound. This could involve exploring catalytic systems that minimize waste, use of environmentally benign solvents, and improving reaction efficiency to reduce the formation of byproducts.

Automation and High-Throughput Experimentation in Boronic Acid Chemistry

The drive for increased efficiency and discovery in chemical research has led to the widespread adoption of automation and high-throughput experimentation (HTE). While specific examples of HTE applied to this compound are not yet prevalent in the literature, the broader trends in boronic acid chemistry suggest significant potential in this area.

High-throughput screening campaigns have utilized pyridinylboronic acids in the discovery of novel agonists for various biological targets. These automated platforms allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of lead candidates. The structural motif of this compound makes it an ideal candidate for inclusion in such libraries for screening against a wide range of biological targets.

Furthermore, the development of automated synthesis platforms and flow chemistry techniques offers the potential to streamline the production of this compound and its derivatives. nih.gov "One-pot" synthesis methods, where multiple reaction steps are carried out in a single reactor, have been developed for some alkyl-phenylboronic acids and could be adapted for this compound. nih.gov Flow synthesis, in particular, can offer advantages in terms of safety, scalability, and precise control over reaction parameters, which is especially beneficial for reactions that are difficult to control in batch processes.

Potential for Novel Chemical Transformations and Methodological Innovations

The unique reactivity of the boronic acid functional group continues to inspire the development of novel chemical transformations and synthetic methodologies. This compound is well-positioned to be at the forefront of these innovations.

A particularly exciting area of research is the use of boronic acids in "click chemistry" . nih.govrsc.orgrsc.orgmdpi.com This field focuses on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, and boronic acid-containing compounds have been synthesized using this powerful reaction. nih.gov This opens up avenues for the straightforward synthesis of novel derivatives of this compound with diverse functionalities. Recent research has even shown that boronic acids can accelerate certain click reactions in microdroplets without the need for a catalyst. rsc.org

Beyond click chemistry, boronic acids themselves are emerging as catalysts. Boronic acid catalysis represents a green and efficient approach to promoting various organic reactions. This innovative strategy can be harnessed for future transformations involving this compound, potentially leading to new and more sustainable synthetic routes.

The development of novel derivatives of this compound is another key research direction. For example, the synthesis of arylpiperazine derivatives from related starting materials has yielded promising candidates for androgen receptor antagonists. nih.gov By systematically modifying the phenyl and pyridine (B92270) rings of this compound, researchers can fine-tune its properties for specific applications, leading to the discovery of new materials and therapeutic agents.

Conclusion: Synthesis, Reactivity, and Transformative Potential of 5 Phenylpyridin 2 Yl Boronic Acid

Summary of Key Research Contributions and Advancements

Research surrounding (5-Phenylpyridin-2-yl)boronic acid and its analogs has primarily focused on their utility as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govyoutube.com This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many biologically active compounds. nih.gov

The key advancements in the field of pyridinylboronic acids, which are directly applicable to this compound, include the development of more robust and efficient catalytic systems. These systems are designed to overcome the inherent challenges associated with heteroarylboronic acids. Furthermore, the introduction of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has been a significant leap forward. nih.govnih.gov These air-stable derivatives can undergo slow release of the active boronic acid under reaction conditions, mitigating issues of instability and improving reaction yields. nih.gov

The application of pyridinylboronic acids in medicinal chemistry is a major area of research. nih.govnih.gov The pyridine (B92270) motif is a common feature in many pharmaceuticals, and the ability to readily introduce this scaffold into potential drug candidates via Suzuki-Miyaura coupling with compounds like this compound is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.govmdpi.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1257879-76-7 |

| Molecular Formula | C₁₁H₁₀BNO₂ |

| Molecular Weight | 199.02 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in organic solvents like methanol (B129727) and DMSO |

Note: Physical properties can vary depending on the supplier and purity.

Remaining Challenges and Open Questions in the Field

Despite the advancements, several challenges and open questions remain in the synthesis and application of this compound and its congeners. A primary challenge is the inherent instability of 2-pyridinylboronic acids. arkat-usa.orgresearchgate.net They are particularly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine. nih.gov This decomposition pathway can significantly reduce the efficiency of cross-coupling reactions.

The development of general and mild methods for the synthesis of substituted pyridinylboronic acids also remains an area of active research. arkat-usa.org While methods like lithium-halogen exchange followed by borylation are common, they can have limitations regarding functional group tolerance. nih.gov Palladium-catalyzed borylation of halopyridines is another approach, but the cost of reagents can be a drawback. mdpi.com

Furthermore, in the context of medicinal chemistry, the potential for boron-containing compounds to interact with biological targets is an area that warrants deeper investigation. While boronic acids are generally considered to have low toxicity, their ability to form reversible covalent bonds with proteins can lead to both therapeutic effects and potential off-target interactions. nih.gov

Table 2: Spectroscopic Data for a Representative Pyridin-2-ylboronic acid

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings, broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and phenyl rings. The carbon bearing the boron atom typically appears at a characteristic chemical shift. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific spectral data for this compound is not widely available in the public domain and would require experimental determination.

Outlook for Future Research Trajectories and Promising Areas

The future of research involving this compound is poised to follow several exciting trajectories. A major focus will likely be on the development of novel catalytic systems that are more tolerant of functional groups and can efficiently mediate cross-coupling reactions under even milder conditions. This will further enhance the utility of this building block in complex molecule synthesis.

The exploration of new applications for this compound and its derivatives in materials science is another promising avenue. The rigid, aromatic structure of the resulting biaryl compounds makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.

In the realm of medicinal chemistry, the strategic incorporation of the (5-phenylpyridin-2-yl) moiety into drug scaffolds will continue to be a key area of interest. mdpi.com As our understanding of disease pathways becomes more sophisticated, the ability to rapidly synthesize and test novel compounds containing this structural motif will be crucial for the discovery of next-generation therapeutics. The continued development of drug repurposing strategies, aided by advanced screening techniques, may also uncover new therapeutic applications for existing compounds synthesized using this boronic acid. frontiersin.org

Q & A

Basic Questions

Q. What are the common synthetic strategies for preparing (5-Phenylpyridin-2-yl)boronic acid, and what are the key purification challenges?

- Answer: this compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or substrate mimicry approaches. Key challenges include its instability during purification due to boronic acid's propensity to form anhydrides or trimerize. Prodrug intermediates are often synthesized first, followed by controlled hydrolysis to yield the final boronic acid . Purification requires inert conditions and techniques like chromatography under anhydrous settings to prevent degradation.

Q. How do boronic acids like this compound interact with diol-containing biomolecules, and what factors influence binding affinity?

- Answer: The boronic acid group binds reversibly with 1,2- or 1,3-diols (e.g., sugars, glycoproteins) via boronate ester formation. Binding affinity depends on the diol’s stereochemistry (e.g., D-fructose > D-glucose), solution pH (optimal at physiological pH), and the boronic acid’s substituents. The acidity of the boronic acid increases upon diol binding, enhancing stabilization .

Q. What analytical techniques are routinely used to characterize this compound and its derivatives?

- Answer: Common methods include NMR (¹¹B and ¹H/¹³C) to confirm boron environment and structure, HPLC for purity assessment, and UV-vis spectroscopy for binding studies. Mass spectrometry (e.g., ESI-MS) is used but requires derivatization (e.g., pinacol esterification) to prevent boroxine formation .

Advanced Research Questions

Q. How can researchers mitigate non-specific interactions when studying this compound’s binding to glycoproteins?

- Answer: Surface plasmon resonance (SPR) with boronic acid-functionalized surfaces can quantify binding kinetics. Non-specific interactions (e.g., electrostatic) are minimized by adjusting buffer pH or ionic strength. For example, using borate buffer at elevated pH disrupts non-specific binding while retaining diol-specific interactions .

Q. What experimental designs are optimal for analyzing the anticancer activity of this compound derivatives?

- Answer: Glioblastoma cell lines (e.g., U87) are suitable for in vitro cytotoxicity assays (e.g., MTT). Structure-activity relationship (SAR) studies should include substituent variation on the phenylpyridine core. Potency variations may arise from differences in cellular uptake, proteasome inhibition efficiency, or off-target effects, necessitating orthogonal assays (e.g., proteasome activity profiling) .

Q. How can MALDI-MS be optimized for sequencing peptide boronic acids like this compound conjugates?

- Answer: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation by esterifying boronic acids. For branched peptides, pinacol esterification prior to MALDI enhances ionization efficiency. MS/MS fragmentation patterns are analyzed to resolve sequence ambiguities .

Q. What kinetic parameters govern the binding of this compound to sugars, and how are they experimentally determined?

- Answer: Stopped-flow fluorescence or SPR quantifies kon (association rate) and koff (dissociation rate). For example, kon values for D-fructose (~10³ M⁻¹s⁻¹) exceed those of D-glucose due to faster complex stabilization. Thermodynamic binding constants (Kd) correlate with kon, not koff, under physiological conditions .

Q. How can boronic acid-functionalized biosensors achieve selective detection of Gram-positive bacteria?

- Answer: Fluorescent carbon dots functionalized with boronic acid groups (e.g., B-CDs) bind preferentially to glycolipids on Gram-positive bacterial walls. Selectivity is enhanced by optimizing boronic acid density and using zwitterionic buffers to reduce electrostatic interference .

Q. What strategies resolve contradictions in boronic acid selectivity data during glycoprotein capture experiments?

- Answer: Contradictions arise from secondary interactions (e.g., hydrophobic or ionic). Systematic evaluation using control proteins (e.g., RNase A vs. glycosylated RNase B) and buffer optimization (e.g., adding competitive diols) isolates boronic acid-specific binding .

Methodological Notes

- Data Contradiction Analysis: Discrepancies in binding affinity or selectivity often stem from assay conditions (pH, ionic strength) or competing interactions. Validate findings using orthogonal methods (e.g., SPR + fluorescence quenching).

- Experimental Design: For kinetic studies, ensure rapid mixing (stopped-flow) and real-time monitoring to capture fast equilibration (~seconds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.